Iotroxic acid
Overview
Description
Iotroxic acid, also known by its trade names Biliscopin and Telebrix Hystero, is a radiopaque contrast agent primarily used in diagnostic imaging procedures. This compound is an iodinated contrast medium, which means it contains iodine, a substance that is opaque to X-rays. This compound has been utilized in various imaging techniques such as intravenous cholangiography and computed tomography scans to improve the visibility of internal structures . Its main mechanism of action involves enhancing the contrast of certain tissues in X-ray-based imaging. The primary targets of this compound are hepatobiliary structures, the gallbladder, and the bile ducts .
Preparation Methods
The synthesis of iotroxic acid involves multiple steps, starting with the iodination of benzoic acid derivatives. The key steps include:
Iodination: The introduction of iodine atoms into the benzoic acid structure.
Acylation: The addition of acyl groups to form acylaminobenzoic acid derivatives.
Esterification: The conversion of carboxylic acid groups into ester groups.
Amidation: The formation of amide bonds to link different parts of the molecule.
Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Iotroxic acid undergoes several types of chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include various iodinated derivatives and acylaminobenzoic acid compounds .
Scientific Research Applications
Iotroxic acid has a wide range of scientific research applications, including:
Chemistry: Used as a contrast agent in various analytical techniques to study the structure and function of chemical compounds.
Biology: Employed in imaging studies to visualize biological tissues and organs, particularly the hepatobiliary system.
Medicine: Utilized in diagnostic imaging procedures to detect abnormalities such as blockages, stones, or tumors in the gallbladder and bile ducts.
Industry: Applied in the development of new imaging technologies and contrast agents
Mechanism of Action
The mechanism of action of iotroxic acid revolves around its ability to absorb X-rays due to its iodine content. Once administered, the iodine atoms within this compound attenuate X-rays, rendering the structures containing the contrast agent as lighter or more defined on the resulting images. This property is particularly beneficial in visualizing the biliary system, where the contrast agent is concentrated. Upon administration, this compound is selectively taken up by the liver and excreted into the bile, which flows into the gallbladder and intestines. This selective uptake and excretion enhance the visualization of the biliary ducts, gallbladder, and any associated abnormalities when subjected to X-ray or computed tomography imaging .
Comparison with Similar Compounds
Iotroxic acid is unique among contrast agents due to its specific targeting abilities and relatively stable safety profile. Similar compounds include:
Iopamidol: Another iodinated contrast agent used in various imaging procedures.
Iothalamic acid: A contrast agent used in radiographic studies.
Diatrizoic acid: Commonly used in angiography and urography.
Iohexol: A non-ionic contrast agent used in computed tomography.
Iomeprol: Used in various diagnostic imaging techniques.
Iopromide: Another non-ionic contrast agent used in radiographic studies
Each of these compounds has its own unique properties and applications, but this compound is particularly noted for its effectiveness in visualizing the biliary system .
Properties
CAS No. |
51022-74-3 |
---|---|
Molecular Formula |
C22H18I6N2O9 |
Molecular Weight |
1215.8 g/mol |
IUPAC Name |
3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI Key |
JXMIBUGMYLQZGO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
51022-74-3 | |
Synonyms |
iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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